

Application Notes and Protocols for ON1231320 in In Vitro Cancer Cell Assays

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Compound of Interest

Compound Name: ON1231320

Cat. No.: B8146548

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Introduction

ON1231320 is a potent and highly specific inhibitor of Polo-like kinase 2 (PLK2), a serine/threonine kinase involved in the regulation of the cell cycle.^{[1][2][3]} As PLK2 plays a crucial role in mitotic progression, its inhibition by **ON1231320** leads to a blockage of the tumor cell cycle in the G2/M phase, ultimately inducing apoptotic cell death.^{[1][2]} This targeted mechanism of action makes **ON1231320** a promising candidate for cancer therapy. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of **ON1231320** in cancer cell lines.

Mechanism of Action

ON1231320 is an arylsulfonyl pyrido-pyrimidinone that acts as a specific inhibitor of PLK2 with a reported half-maximal inhibitory concentration (IC₅₀) of 0.31 μ M for the kinase.^[1] By inhibiting PLK2, **ON1231320** disrupts the normal progression of the cell cycle, leading to an arrest in the G2/M phase and subsequent induction of apoptosis in cancer cells.^{[1][2]} Studies have shown its effectiveness in various cancer cell lines, including glioma, with minimal impact on non-tumorous human fibroblasts.^{[2][4]}

Data Presentation

Table 1: Cell Viability (IC50) of ON1231320 in Various Cancer Cell Lines

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for **ON1231320** across a panel of cancer cell lines. These values represent the concentration of **ON1231320** required to inhibit cell proliferation by 50%.

Cell Line	Cancer Type	IC50 Range (μM)
DU145	Prostate Cancer	0.035 - 0.2[2]
MCF-7	Breast Cancer	0.035 - 0.2[2]
BT474	Breast Cancer	0.035 - 0.2[2]
SK-OV-3	Ovarian Cancer	0.035 - 0.2[2]
MIA-PaCa-2	Pancreatic Cancer	0.035 - 0.2[2]
SK-MEL-28	Melanoma	0.035 - 0.2[2]
A549	Lung Cancer	0.035 - 0.2[2]
U87MG	Glioblastoma	0.035 - 0.2[2]
COLO-205	Colorectal Cancer	0.035 - 0.2[2]
HELA	Cervical Cancer	0.035 - 0.2[2]
H1975	Lung Cancer	0.035 - 0.2[2]
RAJI	Burkitt's Lymphoma	0.035 - 0.2[2]
U205	Not Specified	0.035 - 0.2[2]
K562	Chronic Myelogenous Leukemia	0.035 - 0.2[2]
GRANTA-519	Mantle Cell Lymphoma	0.035 - 0.2[2]

Note: The specific IC50 value for each cell line within the indicated range should be determined empirically for each experimental setting.

Experimental Protocols

Cell Culture

The human glioblastoma cell lines U251MG and U87MG are suitable for studying the effects of **ON1231320**.

- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.
- Subculture: When cells reach 80-90% confluency, they should be passaged using standard trypsinization procedures.

Cell Viability Assay (MTT or CCK-8)

This protocol is designed to determine the IC₅₀ of **ON1231320** in cancer cells.

- Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
- Drug Treatment: Prepare a serial dilution of **ON1231320** in culture medium. The concentration range should bracket the expected IC₅₀ (e.g., 0.01 µM to 10 µM). Remove the old medium from the wells and add 100 µL of the diluted **ON1231320** solutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the drug-treated wells.
- Incubation: Incubate the plate for 48 to 72 hours.
- Viability Assessment:
 - For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
 - For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

- **Data Acquisition:** Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the **ON1231320** concentration and use a non-linear regression model to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic cells following treatment with **ON1231320**.

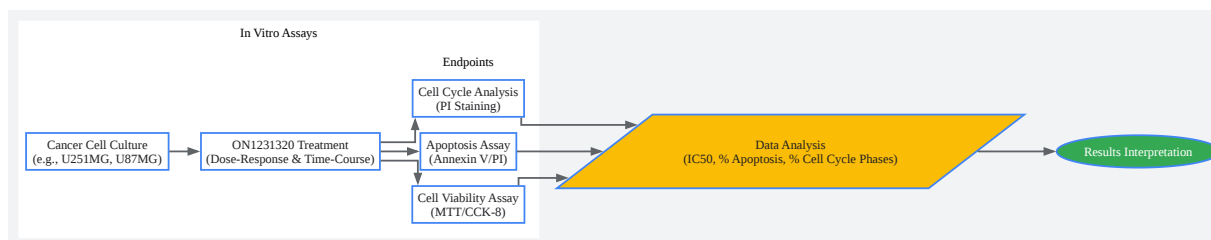
- **Cell Seeding and Treatment:** Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment. After 24 hours, treat the cells with **ON1231320** at various concentrations (e.g., 0.1 μ M, 0.2 μ M, 0.5 μ M) and a vehicle control for 24 to 48 hours.
- **Cell Harvesting:** Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
- **Staining:** Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
- **Incubation:** Incubate the cells in the dark at room temperature for 15 minutes.
- **Flow Cytometry:** Analyze the stained cells using a flow cytometer.
- **Data Analysis:** Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells. Quantify the percentage of cells in each quadrant. In U2OS cells, **ON1231320** treatment for 24 hours has been shown to increase the activity of Caspases 3/7 in a dose-dependent manner, confirming the induction of apoptosis.^[2]

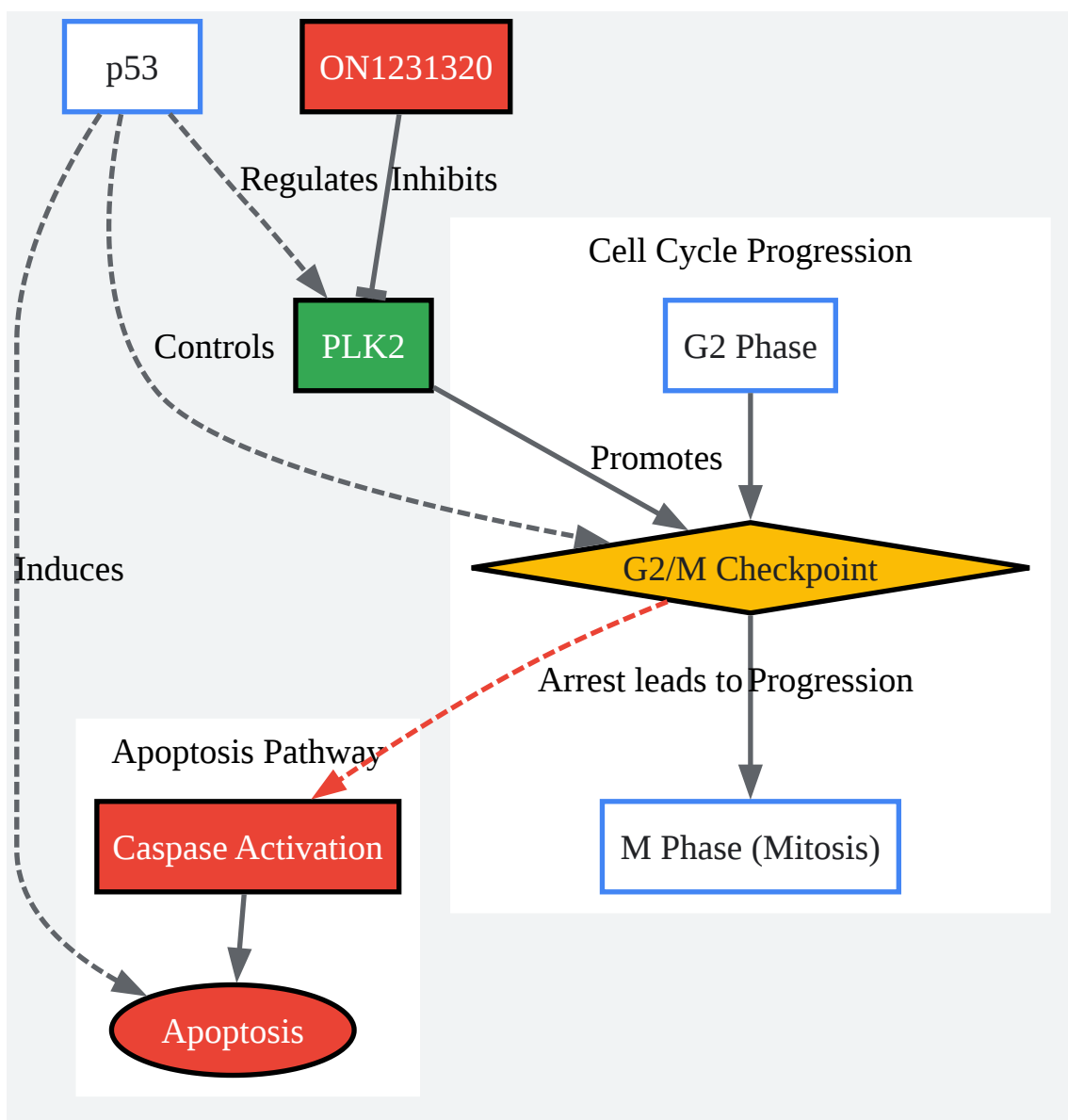
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of **ON1231320** on cell cycle distribution.

- **Cell Seeding and Treatment:** Seed cells in a 6-well plate. After 24 hours, treat with **ON1231320** at appropriate concentrations (e.g., 100 nM, 200 nM) and a vehicle control for 24 to 48 hours.
- **Cell Harvesting and Fixation:** Harvest the cells as described in the apoptosis assay protocol. Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
- **Staining:** Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
- **Incubation:** Incubate the cells in the dark at room temperature for 30 minutes.
- **Flow Cytometry:** Analyze the stained cells using a flow cytometer.
- **Data Analysis:** Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Treatment with **ON1231320** is expected to result in an accumulation of cells in the G2/M phase.

Mandatory Visualizations





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